2-Amino-6-tert-butyloxycarbamoyltoluene
Description
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-amino-2-methyl-N-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(6-5-7-10(8)13)11(15)14-16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
InChI Key |
OYRSWEMMJWLNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NOC(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Hormone Modulation
One of the primary applications of 2-amino-6-tert-butyloxycarbamoyltoluene is as an androgen receptor modulator. This compound can function as an agonist, partial agonist, or antagonist, making it valuable in treating conditions such as:
- Acne : By modulating androgen activity, the compound can help manage acne flare-ups.
- Male-pattern baldness : Its effects on androgen receptors can be beneficial in hair restoration therapies.
- Hormone replacement therapies : It is useful in male hormone replacement therapy and addressing hypogonadism.
- Wasting diseases : The compound may stimulate hematopoiesis, aiding in the treatment of muscle wasting conditions.
The versatility of this compound allows it to be employed in combination therapies alongside other hormonal treatments and chemotherapeutic agents to enhance therapeutic outcomes .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has shown promise against various hormone-dependent cancers, including prostate and breast cancer. The mechanism by which it exerts these effects may involve:
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of tumor growth : It has been observed to inhibit the proliferation of cancer cell lines, demonstrating significant cytotoxic activity.
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxic effects of this compound on different cancer cell lines revealed the following findings:
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Preparation Methods
The classical approach involves stepwise introduction of functional groups to a toluene derivative. A representative pathway from patent literature involves:
-
Nitration and Reduction :
-
Carbamoylation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 85 | 90 |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 92 | 95 |
| Boc Protection | Boc-NCO, Et₃N, DCM, 25°C | 72 | 98 |
This method is favored for its predictability but requires stringent temperature control during nitration to avoid byproducts .
Boc Protection of Preformed Amines
An alternative route focuses on introducing the Boc group to pre-synthesized 2-amino-6-carbamoyltoluene:
-
Synthesis of 2-Amino-6-Carbamoyltoluene :
-
Boc Protection :
Optimization Insight :
-
Use of 4-dimethylaminopyridine (DMAP) as a catalyst increases reaction efficiency by 15% .
-
Solvent choice (THF > DCM) improves Boc group stability during workup .
Catalytic Propargylation-Alkylation Tandem Reactions
Advanced methods employ transition-metal catalysis for convergent synthesis. A patented copper(I)-mediated approach includes:
-
Propargylation :
-
Alkylation with Aniline :
Reaction Schema :
Advantages :
-
Reduces step count from 4 to 3.
-
Copper catalysis enhances regioselectivity, minimizing isomer formation .
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods, adapted from peptide chemistry, enable scalable synthesis:
-
Resin Functionalization :
-
Boc Introduction :
Throughput Data :
| Batch Size (g) | Cycle Time (h) | Purity (%) |
|---|---|---|
| 10 | 24 | 96 |
| 100 | 48 | 94 |
This method is optimal for combinatorial libraries but requires specialized equipment .
Nitration-Reduction-Protection Cascade
A hybrid approach merges nitration and protection steps:
-
Directed Nitration :
-
One-Pot Reduction-Protection :
Efficiency Metrics :
Analytical Characterization
Critical quality control measures include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
